molecular formula C24H21FN4O B10918637 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918637
M. Wt: 400.4 g/mol
InChI Key: JHMIUTMASJTQBV-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, a fluorophenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:

  • 3-cyclopropyl-6-ethyl-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 3-cyclopropyl-6-ethyl-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H21FN4O

Molecular Weight

400.4 g/mol

IUPAC Name

3-cyclopropyl-6-ethyl-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21FN4O/c1-2-17-14-20(24(30)27-18-8-6-7-16(25)13-18)21-22(15-11-12-15)28-29(23(21)26-17)19-9-4-3-5-10-19/h3-10,13-15H,2,11-12H2,1H3,(H,27,30)

InChI Key

JHMIUTMASJTQBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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